molecular formula C20H35ClN2O4 B4623050 Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B4623050
M. Wt: 403.0 g/mol
InChI Key: SHZQYZWBBMOQDD-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework that imparts high stability and lipophilicity. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the adamantane derivative, followed by the introduction of the piperazine moiety and the esterification of the carboxylate group. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.

Scientific Research Applications

Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into hydrophobic pockets of proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride can be compared with other adamantane derivatives such as amantadine and memantine. While all these compounds share the adamantane core, they differ in their substituents and, consequently, their biological activities.

Properties

IUPAC Name

ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4.ClH/c1-2-25-19(24)22-5-3-21(4-6-22)13-18(23)14-26-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-18,23H,2-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQYZWBBMOQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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